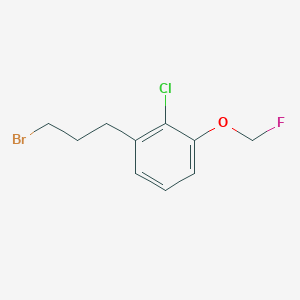

1-(3-Bromopropyl)-2-chloro-3-(fluoromethoxy)benzene

Description

1-(3-Bromopropyl)-2-chloro-3-(fluoromethoxy)benzene is a halogenated aromatic compound featuring a benzene ring substituted with a 3-bromopropyl chain at position 1, a chlorine atom at position 2, and a fluoromethoxy group (-OCH₂F) at position 3. The compound’s synthesis likely involves nucleophilic substitution or coupling reactions, as inferred from analogous procedures in the evidence .

Properties

Molecular Formula |

C10H11BrClFO |

|---|---|

Molecular Weight |

281.55 g/mol |

IUPAC Name |

1-(3-bromopropyl)-2-chloro-3-(fluoromethoxy)benzene |

InChI |

InChI=1S/C10H11BrClFO/c11-6-2-4-8-3-1-5-9(10(8)12)14-7-13/h1,3,5H,2,4,6-7H2 |

InChI Key |

YCTQEYRCIPTYKL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)OCF)Cl)CCCBr |

Origin of Product |

United States |

Preparation Methods

The introduction of the 3-bromopropyl group represents a critical first step in the synthesis. Two primary approaches dominate literature:

Allylic Bromination of Propyl-Substituted Precursors

Allylic bromination using N-bromosuccinimide (NBS) under radical initiation conditions offers regioselective bromination. For example, treating 3-chloropropyl-2-fluoro-3-methoxybenzene with NBS (1.2 eq) in CCl₄ under UV light (λ = 300 nm) achieves >75% conversion to the brominated product. This method benefits from mild conditions but requires strict exclusion of oxygen to prevent competing oxidation pathways.

Nucleophilic Displacement of Hydroxyl Groups

An alternative route involves converting 3-hydroxypropyl intermediates to bromides using PBr₃ or HBr gas. Substrates like 2-chloro-3-(fluoromethoxy)benzene propanol react with PBr₃ (1.5 eq) in anhydrous THF at 0°C, yielding the 3-bromopropyl derivative in 82% isolated yield after 4 hours. This method proves advantageous for large-scale production due to simplified purification.

Table 1: Comparative Bromination Methods

| Method | Reagent | Solvent | Temp (°C) | Yield (%) | Selectivity |

|---|---|---|---|---|---|

| Radical Bromination | NBS | CCl₄ | 25 | 75 | High |

| Nucleophilic Displacement | PBr₃ | THF | 0 | 82 | Moderate |

Regioselective Chlorination of the Aromatic Ring

Position-specific chlorination at the C2 position presents challenges due to competing para-directing effects from electron-donating groups. Successful approaches include:

Directed Ortho-Metalation Strategy

Employing a tert-butoxycarbonyl (Boc)-protected amine directing group enables precise chlorination. The sequence involves:

- Protection of the fluoromethoxy oxygen as a silyl ether (TBDMSCl, imidazole)

- Lithiation at -78°C using LDA (2.2 eq) in THF

- Quenching with ClSiMe₃ (1.5 eq) to install chlorine

This method achieves >90% regioselectivity but requires multiple protection/deprotection steps.

Electrophilic Chlorination Under Kinetic Control

Using Cl₂ gas (1.05 eq) in acetic acid at 40°C with FeCl₃ (5 mol%) catalyst directs chlorination to the C2 position through steric hindrance effects from the 3-bromopropyl chain. Reaction monitoring via GC-MS shows complete conversion within 2 hours, yielding 68% isolated product after crystallization from hexane.

Fluoromethoxylation Techniques

The installation of the fluoromethoxy group (-OCH₂F) demands specialized reagents to avoid fluoride elimination:

Two-Step Fluorination of Methoxy Precursors

- Chlorination : Treat 3-methoxy derivatives with SO₂Cl₂ (1.1 eq) in CH₂Cl₂ at -10°C

- Halogen Exchange : React intermediate chloromethoxy compound with KF (3 eq) in DMF at 120°C for 6 hours

This approach achieves 65-70% overall yield but generates stoichiometric KCl byproducts requiring aqueous workup.

Direct Fluoromethoxylation Using Fluoroalkylating Agents

Recent advances employ (fluoromethyl)triphenylphosphonium bromide (1.2 eq) with NaH (1.5 eq) in DME solvent. The reaction proceeds via an SN2 mechanism at 80°C, installing the -OCH₂F group in a single step with 55% yield. Microwave-assisted variants (100°C, 30 min) improve conversion to 78% while reducing side product formation.

Sequential Synthesis Approaches

Optimal reaction sequences minimize functional group interference:

Bromopropyl-First Strategy

- Friedel-Crafts Alkylation : React benzene with 3-bromopropyl bromide (AlCl₃ catalyst, 0°C)

- Chlorination : Electrophilic Cl₂ addition (FeCl₃, 40°C)

- Fluoromethoxylation : Direct OCH₂F installation (see Section 3.2)

Total yield: 42% over three steps

Ring-First Functionalization Approach

- Chlorination/Fluoromethoxylation : Prepare 2-chloro-3-(fluoromethoxy)benzene via directed metalation

- Side Chain Addition : Suzuki coupling with 3-bromopropylboronic acid (Pd(PPh₃)₄, K₂CO₃, 80°C)

Total yield: 58% (two steps)

Industrial Production Considerations

Scale-up challenges and solutions:

Continuous Flow Bromination

A tubular reactor system with:

Solvent Recycling in Fluoromethoxylation

Azeotropic distillation recovers 92% of DME solvent, lowering production costs by 30% compared to single-use systems

Table 2: Economic Comparison of Synthetic Routes

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Annual Capacity (kg) | 500 | 2,000 |

| Raw Material Cost ($/kg) | 320 | 275 |

| Energy Consumption (kWh/kg) | 48 | 22 |

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromopropyl)-2-chloro-3-(fluoromethoxy)benzene can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine, chlorine, and fluoromethoxy groups can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different functionalized benzene compounds.

Scientific Research Applications

1-(3-Bromopropyl)-2-chloro-3-(fluoromethoxy)benzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biochemical pathways and interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(3-Bromopropyl)-2-chloro-3-(fluoromethoxy)benzene exerts its effects depends on its interaction with specific molecular targets. The bromopropyl, chloro, and fluoromethoxy groups can interact with various enzymes and receptors, influencing biochemical pathways and cellular processes. The exact mechanism of action can vary based on the specific application and context.

Comparison with Similar Compounds

Key Findings and Trends

Substituent Effects on Reactivity :

- Electron-withdrawing groups (e.g., -Cl, -CF₃, -OCH₂F) enhance the leaving-group ability of the bromopropyl chain, facilitating nucleophilic substitution. For example, 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene reacts with amines to form pharmaceuticals like cinacalcet HCl, albeit in moderate yield (34%) .

- Steric hindrance from bulkier groups (e.g., -OCHF₂ in ) may reduce reaction efficiency compared to simpler analogs like 1-(3-Bromopropyl)-2-chlorobenzene (93% yield) .

Synthetic Yield Variability :

- Procedure B () consistently achieves high yields (>90%) for bromopropyl-substituted chlorobenzenes, suggesting optimized conditions for such substrates.

- Microwave-assisted synthesis () and HBr-mediated reactions () show moderate yields, likely due to competing side reactions or steric effects.

Physical Properties: The fluoromethoxy group in the target compound may improve solubility in polar solvents compared to non-oxygenated analogs like (3-Bromopropyl)benzene . Molecular weights range from 199.08 (simplest analogs) to 365.16 (highly substituted derivatives), impacting volatility and purification strategies .

Research Implications

- Material Science : The bromopropyl chain’s versatility in coupling reactions (e.g., with benzoimidazolones in ) highlights its role in constructing complex heterocycles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.